REACTION_CXSMILES
|
[C:1]([NH:4][NH:5][C:6](=[O:16])[C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][C:8]=1[O:14][CH3:15])(=O)[CH3:2].CC[N+](S(N=C(OC)[O-])(=O)=O)(CC)CC>C1COCC1.[Cl-].[Na+].O>[Br:13][C:10]1[CH:11]=[CH:12][C:7]([C:6]2[O:16][C:1]([CH3:2])=[N:4][N:5]=2)=[C:8]([O:14][CH3:15])[CH:9]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
720 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NNC(C1=C(C=C(C=C1)Br)OC)=O
|
Name
|
|
Quantity
|
896 mg
|
Type
|
reactant
|
Smiles
|
CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred in the microwave at 120° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to a yellow oil
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C=1OC(=NN1)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.73 mmol | |
AMOUNT: MASS | 465 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |